3'-O-Methyluridine
Overview
Description
3’-O-Methyluridine is a modified nucleoside with the molecular formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group.
Mechanism of Action
Target of Action
3’-O-Methyluridine, also known as N3-methyluridine, is a pyrimidine nucleoside . It primarily targets ribosomal RNAs (rRNAs) in living organisms, where it is present as an RNA modification . This modification has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . The role of rRNA is crucial in protein synthesis, where it provides a mechanism for decoding mRNA into amino acids and interacts with the tRNAs during translation .
Mode of Action
This modification likely influences the structure and function of the rRNA, potentially affecting the process of protein synthesis .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methyluridine involve the formation of modified ribonucleosides in RNA. The evolutionarily conserved proteins MnmE and GidA are known to catalyze the formation of two methyluridine derivatives at tRNA wobble positions . These modifications play a critical role in decoding NNG/A codons and maintaining the reading frame during mRNA translation .
Pharmacokinetics
Studies on similar compounds, such as [5‐3h]‐2′‐o‐methyluridine, suggest that these compounds are rapidly distributed throughout the body following intravenous administration . Three metabolites, namely uridine (M1), cytidine (M2), and uracil (M3), were identified as the major circulating components, representing 32.8%, 8.11%, and 23.6% of radioactivity area under the curve, respectively . Renal excretion accounted for about 52.7% of the dose .
Result of Action
The molecular and cellular effects of 3’-O-Methyluridine’s action are primarily related to its role in modifying rRNA. These modifications can influence the process of protein synthesis, potentially affecting the structure and function of proteins within the cell .
Biochemical Analysis
Biochemical Properties
3’-O-Methyluridine is involved in the methylation of 2′ and 3′ hydroxyl groups of uridines in plant microRNAs . This biochemical reaction involves enzymes and proteins that interact with 3’-O-Methyluridine, leading to the formation of methylated uridines .
Cellular Effects
It is known that uridine, a similar compound, plays a pivotal role in various cellular processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is reasonable to speculate that 3’-O-Methyluridine may have similar effects on cells.
Molecular Mechanism
It is known that uridine, a similar compound, is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Temporal Effects in Laboratory Settings
It is known that uridine, a similar compound, has long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that uridine, a similar compound, has dose-dependent effects on apoptotic markers in animal models .
Metabolic Pathways
3’-O-Methyluridine is involved in the methylation of 2′ and 3′ hydroxyl groups of uridines in plant microRNAs . This process is part of the larger metabolic pathway involving the formation of methylated uridines .
Transport and Distribution
It is known that uridine, a similar compound, enters cells through nucleoside transporter .
Subcellular Localization
It is known that uridine, a similar compound, is found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methyluridine typically involves the methylation of uridine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-O-Methyluridine may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methyluridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form uridine derivatives with altered biological activities.
Reduction: Reduction reactions can modify the uracil base or the ribose sugar.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine-5’-aldehyde, while substitution reactions can produce various 3’-substituted uridine derivatives .
Scientific Research Applications
3’-O-Methyluridine has several applications in scientific research:
Chemistry: It is used in studies of nucleoside analogs and their chemical properties.
Biology: It plays a role in the study of RNA methylation and its effects on gene expression.
Medicine: Modified nucleosides like 3’-O-Methyluridine are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the synthesis of nucleic acid-based drugs and as a biochemical probe in various assays
Comparison with Similar Compounds
2’-O-Methyluridine: Another methylated uridine derivative with the methoxy group at the 2’ position.
5-Methyluridine: A derivative with a methyl group at the 5 position of the uracil base.
2’-O-Methylcytidine: A methylated cytidine analog with the methoxy group at the 2’ position
Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which can lead to distinct biological effects compared to other methylated nucleosides.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNATSNMFLEFRB-ZOQUXTDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346818 | |
Record name | 3'-O-Methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-59-1 | |
Record name | 3'-O-Methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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